Bendamustine Hydrochloride

説明

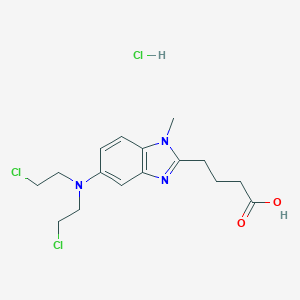

Structure

3D Structure of Parent

特性

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKUOZOLHMKEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16506-27-7 (Parent) |

Source

|

| Record name | Bendamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188912 |

Source

|

| Record name | Bendamustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-75-7 |

Source

|

| Record name | Bendamustine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendamustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendamustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Bendamustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and purification methods for bendamustine (B91647) hydrochloride, a crucial alkylating agent in the treatment of various hematologic malignancies. This document details established and improved synthetic routes, purification protocols with a focus on impurity reduction, and an exploration of the compound's mechanism of action through signaling pathway diagrams.

Synthesis of Bendamustine Hydrochloride

The synthesis of this compound has evolved since its initial development, with newer methods aiming to improve overall yield, reduce the number of steps, and minimize the formation of impurities. Below are key synthesis routes that have been reported.

Original Synthesis Route

The original synthesis of this compound, as described in early patents, involves a multi-step process starting from 2,4-dinitrochlorobenzene. This route, while foundational, often suffers from lower overall yields and the use of hazardous reagents like ethylene (B1197577) oxide.[1]

Improved Synthesis Strategies

More recent synthetic approaches have focused on efficiency and safety. One notable improvement involves the reductive alkylation of 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which circumvents the use of ethylene oxide.[2] Another refined process utilizes a one-pot hydrogenation/dehydration sequence to construct the benzimidazole (B57391) core, significantly reducing the number of synthetic steps and improving the overall yield from 12% to a more favorable figure.[1]

A common modern synthesis pathway starts from ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate. This intermediate is reacted with 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base like calcium carbonate to introduce the bis(2-hydroxyethyl)amino group. Subsequent chlorination with an agent such as thionyl chloride, followed by acidic hydrolysis, yields this compound.[3][4]

Synthesis Pathway of this compound

Caption: A representative synthetic pathway for this compound.

Quantitative Data on Synthesis

The following table summarizes reported yields for key steps in different synthetic routes.

| Starting Material | Key Intermediate | Reagents | Yield (%) | Reference |

| 2,4-Dinitrochlorobenzene | N-Methyl-2,4-dinitroaniline | Methylamine | 96 | [5] |

| Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Ethyl 4-(5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | 2-Bromoethanol, CaCO3 | Not specified | [3][4] |

| Ethyl 4-(5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | This compound (crude) | SOCl2, conc. HCl | 83 | [6] |

| Crude this compound | Purified this compound | Recrystallization | 76.2 | [6] |

| Methyl/Ethyl 4-{5-[bis-(2-chloro-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}butyrate | This compound (crude) | Concentrated HCl | >75 | [7] |

Purification of this compound

The purification of this compound is critical to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards, with a focus on minimizing process-related impurities.

Recrystallization

The most common method for purifying crude this compound is recrystallization. Various solvent systems have been employed to effectively remove impurities. A widely used method involves dissolving the crude product in an aqueous hydrochloric acid solution, followed by cooling to induce crystallization.[8][9] The concentration of the hydrochloric acid, the cooling temperature, and the duration of crystallization are key parameters that influence the purity and yield of the final product.

Experimental Workflow for Recrystallization

Caption: A general workflow for the purification of this compound by recrystallization.

Impurity Profile and Reduction

Several process-related impurities can be present in crude this compound. These include starting materials, by-products, and degradation products. Common impurities include the monohydroxy and dihydroxy derivatives of bendamustine, as well as various ester and dimer impurities.[10]

The recrystallization process is highly effective in reducing these impurities to levels compliant with regulatory requirements (typically less than 0.1%).[5] The table below demonstrates the effectiveness of recrystallization in reducing a key impurity, HP1 (a specific, though not fully defined in the source, process impurity).

| Initial HP1 Content (%) | Recrystallization Conditions | Final HP1 Content (%) | Final Purity (HPLC) (%) | Reference |

| 1.8 | 0.01N HCl, cool to 0°C | 0.06 | 99.9 | [8][9] |

| 1.8 | 0.1N HCl, cool to room temp. | 0.07 | 99.9 | [8][9] |

| 1.8 | 1N HCl, cool to 35°C | 0.05 | 99.9 | [8][9] |

| 1.22 | 1.4mol/L HCl, cool to 18°C | <0.04 (max single impurity) | 99.83 | [11] |

| 4.49 | 0.09mol/L HCl, cool to 0°C | Not specified | 99.87 (max single impurity 0.08) | [11] |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound and quantifying its related substances. Reversed-phase HPLC methods using C18 columns with UV detection are commonly employed.[10][12]

Mechanism of Action: Signaling Pathways

Bendamustine's cytotoxic effects are primarily due to its function as a bifunctional alkylating agent, leading to DNA damage. This damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[13] Unlike some other alkylating agents, bendamustine is known to activate the base excision repair (BER) pathway.[14][15] Persistent DNA damage leads to the activation of p53-dependent stress responses, inhibition of mitotic checkpoints, and can result in mitotic catastrophe.[13]

Bendamustine-Induced DNA Damage Response Pathway

Caption: Simplified signaling pathway of bendamustine-induced cytotoxicity.

Detailed Experimental Protocols

Synthesis of Crude this compound

This protocol is a representative example based on published literature.[6]

-

Chlorination: Dissolve 250 g of ethyl 5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazole-2-butanoate in 2000 ml of dichloromethane (B109758) and cool to -1°C.

-

Slowly add 212 g of thionyl chloride dropwise over 30 minutes, maintaining the temperature below -1°C.

-

After addition, stir the reaction mixture at -1°C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

-

Hydrolysis: Remove the solvent and excess thionyl chloride by vacuum distillation.

-

To the residue, add 2.6 kg of 37% hydrochloric acid and 1.4 L of water. Heat the mixture to 75°C and maintain for 30-40 minutes.

-

Add 25 g of activated carbon and stir at 75°C for 10 minutes.

-

Filter the hot solution and concentrate the filtrate under vacuum.

-

Crystallization: Dissolve the concentrated residue in 1000 ml of water, heat to 55°C, then cool to 50°C, and further cool to -2°C for 30 minutes to induce crystallization.

-

Collect the crude product by filtration, wash sequentially with 250 g of water and 200 g of acetone.

-

Dry the crude product under vacuum at 35°C for 2 hours. This typically yields approximately 245 g (83%) of crude this compound.[6]

Purification of this compound by Recrystallization

This protocol is based on examples from patent literature.[8][9]

-

Place 10 g of crude this compound (containing approximately 1.8% of impurity HP1) into a flask.

-

Add 50 ml of 1N hydrochloric acid.

-

Heat the mixture rapidly until the solution becomes clear.

-

Cool the solution in an ice-water bath to 35°C to initiate recrystallization.

-

Filter the resulting crystals.

-

Dry the filter cake under high vacuum (<1 mmHg) for 24 hours.

-

This process can yield approximately 7.2 g of high-purity this compound with a purity of 99.9% (HPLC) and a significant reduction in impurities (e.g., HP1 to 0.05%).[8][9]

Conclusion

The synthesis and purification of this compound have been significantly optimized to produce a high-purity API suitable for pharmaceutical use. Modern synthetic routes offer improved yields and safety profiles compared to the original methods. Recrystallization from aqueous hydrochloric acid remains a robust and effective method for purification, capable of reducing critical impurities to acceptable levels. A thorough understanding of the synthesis, purification, and mechanism of action of this compound is essential for researchers and professionals in the field of drug development and oncology.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20140121383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US9108924B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. WO2013046223A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 8. CN101962367A - Method for purifying this compound - Google Patents [patents.google.com]

- 9. CN101962367B - Method for purifying this compound - Google Patents [patents.google.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. CN101948437B - Refining method of this compound - Google Patents [patents.google.com]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 15. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

Bendamustine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine (B91647) hydrochloride is a potent chemotherapeutic agent with a unique bifunctional chemical structure, exhibiting both alkylating and purine (B94841) analog properties.[1][2] Originally synthesized in the 1960s in the German Democratic Republic, it has demonstrated significant efficacy in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and analytical methodologies related to bendamustine hydrochloride, tailored for professionals in the field of oncology research and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride.[5] Its structure features a nitrogen mustard group, responsible for its alkylating activity, attached to a benzimidazole (B57391) ring, which confers some antimetabolite-like characteristics.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ · HCl | [5][6] |

| Molecular Weight | 394.72 g/mol (anhydrous basis) | [5][6][7] |

| Appearance | White, off-white, water-soluble microcrystalline powder | [3][4][8] |

| Solubility | Soluble in water (>30 mg/mL), methanol (B129727) (~50 mg/ml), and DMSO (~50 mg/ml); also soluble in ethanol (B145695) (~10 mg/ml). | [4][8][9] |

| pKa | Strongest Acidic: 4.38; Strongest Basic: 6.65 | [10] |

| logP | 3.07 | [10] |

Pharmacological Properties

Bendamustine's unique chemical structure contributes to its distinct pharmacological profile, setting it apart from conventional alkylating agents.[2]

Mechanism of Action

The primary mechanism of action of bendamustine involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links.[6][11] This extensive DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell death.[1] Unlike other alkylating agents, bendamustine activates a base-excision DNA repair pathway but does not induce an alkyltransferase mechanism of DNA repair, which may contribute to a lower potential for drug resistance.[6]

Bendamustine induces cell death through multiple pathways, including:

-

Apoptosis: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] The DNA damage triggers a p53-dependent stress response, leading to apoptosis.[12][13]

-

Mitotic Catastrophe: Bendamustine can cause mitotic catastrophe, a form of cell death that occurs during mitosis due to premature or inappropriate entry into this phase, which is particularly effective against rapidly dividing cancer cells.[1]

-

Cell Cycle Arrest: It disrupts the cell cycle, primarily at the G2 phase, preventing damaged cells from proceeding to mitosis and promoting their elimination through apoptosis.[1][14] Low concentrations of bendamustine can cause a transient G2 arrest, while higher concentrations may lead to an S-phase arrest.[15][16]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bendamustine - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. jocpr.com [jocpr.com]

- 6. History and Characterization of Bendamustine [theoncologynurse.com]

- 7. This compound | C16H22Cl3N3O2 | CID 77082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrate 98 (HPLC) Treanda [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Bendamustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine (B91647) hydrochloride is a unique bifunctional chemotherapeutic agent with a multifaceted mechanism of action. Structurally, it possesses a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole (B57391) ring, which imparts purine (B94841) analog-like properties.[1][2] This distinct structure contributes to its potent anti-neoplastic activity and a clinical efficacy profile that differs from conventional alkylating agents.[3] This technical guide provides a comprehensive overview of the core mechanisms of action of bendamustine, focusing on its effects on DNA damage, cell cycle progression, and apoptosis. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: DNA Damage and Repair

Bendamustine's primary cytotoxic effect stems from its ability to induce extensive and durable DNA damage.[2] As a bifunctional alkylating agent, it forms covalent bonds with electron-rich nucleophilic moieties in the DNA, leading to the formation of both intra-strand and inter-strand cross-links.[1][4] This extensive DNA damage disrupts fundamental cellular processes, including DNA replication and transcription, ultimately triggering cell death pathways.[5]

A key differentiator of bendamustine from other alkylating agents is its impact on DNA repair pathways. Studies have shown that bendamustine-induced DNA damage is not efficiently repaired, leading to prolonged signaling of the DNA damage response (DDR).[2]

Key Signaling Pathways in Bendamustine-Induced DNA Damage Response

Bendamustine treatment activates a robust DNA damage response, primarily orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase. The activation of the ATM-Chk2 signaling cascade is a central event in the cellular response to bendamustine.[6][7][8]

Induction of Cell Cycle Arrest

A major consequence of the bendamustine-induced DNA damage response is the arrest of the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. The specific phase of cell cycle arrest can be dose-dependent and cell-type specific.[1][4]

-

G2/M Arrest: At lower concentrations, bendamustine often induces a G2/M phase arrest.[6][7] This is mediated by the ATM-Chk2-Cdc25A pathway, leading to the inhibitory phosphorylation of Cdc2 and preventing entry into mitosis.[6][8]

-

S-Phase Arrest: Higher concentrations of bendamustine can lead to an S-phase arrest, indicating a direct interference with DNA replication.[4][9]

Induction of Apoptosis

Bendamustine is a potent inducer of apoptosis, or programmed cell death, through both p53-dependent and p53-independent mechanisms.[6][10]

-

p53-Dependent Apoptosis: The activation of p53 by ATM is a critical step in bendamustine-induced apoptosis.[6][7] Phosphorylated p53 can transactivate pro-apoptotic genes, leading to the activation of the intrinsic apoptotic pathway.

-

Caspase Activation: Bendamustine treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[11]

-

Caspase-Independent Apoptosis: Evidence also suggests that bendamustine can induce apoptosis through caspase-independent pathways, which may contribute to its efficacy in apoptosis-resistant tumors.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of bendamustine.

Table 1: IC50 Values of Bendamustine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| NCI-H929 | Multiple Myeloma | 35 µg/mL (~62 µM) | 48 | [11] |

| OPM-2 | Multiple Myeloma | 35 µg/mL (~62 µM) | 48 | [11] |

| RPMI-8226 | Multiple Myeloma | 65 µg/mL (~115 µM) | 48 | [11] |

| U266 | Multiple Myeloma | 65 µg/mL (~115 µM) | 48 | [11] |

| HBL-2 | Mantle Cell Lymphoma | ~20 | 72 | [5] |

| B104 | Diffuse Large B-cell Lymphoma | 42.0 ± 6.9 | 72 | [5] |

| Namalwa | Burkitt Lymphoma | ~30 | 72 | [5] |

| U2932 | Lymphoma | ~10-25 (for cell cycle arrest) | 24 | [9] |

| THP-1 | Leukemia | Not explicitly stated, but effective | 24 | [12] |

| MDA-MB-231 | Breast Cancer | 16.98 | 24 | [8] |

Table 2: Effect of Bendamustine on Cell Cycle Distribution

| Cell Line | Bendamustine Concentration | Incubation Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| NCI-H929 | 3-30 µg/mL | 48 | Decrease | Decrease | Increase (up to 32%) | [11] |

| RPMI-8226 | 3-30 µg/mL | 48 | Decrease | Decrease | Increase (up to 43%) | [11] |

| HeLa | 25-100 µM | 24 | - | - | Accumulation | [9] |

| HeLa | 200 µM | 24 | - | Arrest | - | [9] |

| HBL-2 | IC50 | 48 | Decrease | Increase (late S-phase arrest) | - | [10] |

Table 3: Bendamustine-Induced Changes in Protein Expression

| Protein | Cell Line(s) | Bendamustine Treatment | Change in Expression/Activity | Reference |

| Phospho-ATM | Myeloma cells | Varies | Increased | [6][7] |

| Phospho-Chk2 | Myeloma cells | Varies | Increased | [6][7] |

| Phospho-p53 (Ser15) | NCI-H929, RPMI-8226 | 10-60 µg/mL | Increased | [11] |

| p21 | NCI-H929, RPMI-8226 | 10-60 µg/mL | Increased | [11] |

| Cdc25A | Myeloma cells | Varies | Degraded | [6][7] |

| Cleaved Caspase-3 | NCI-H929 | 10-100 µg/mL | Increased | [11] |

| BAX | CLL cells | Varies | Increased | [13] |

| BBC3 (PUMA) | CLL cells | Varies | Increased | [13] |

| NFκB | CLL cells (IGVH-UNMUT) | With Rituximab (B1143277) | Decreased | [13] |

| BCL-2 | CLL cells (IGVH-UNMUT) | With Rituximab | Decreased | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of bendamustine.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Culture cells to the desired density and treat with various concentrations of bendamustine for the indicated time. Include an untreated control.

-

Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in a buffered solution)

-

70% ethanol (B145695) (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with bendamustine as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response, cell cycle control, and apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for ATM, Chk2, p53, p21, Cdc25A, cleaved caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with bendamustine, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for DNA Damage Foci (γ-H2AX and 53BP1)

This method visualizes the formation of nuclear foci of DNA damage response proteins at the sites of double-strand breaks.[9]

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibodies against γ-H2AX and 53BP1

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed and treat cells with bendamustine on coverslips.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.

Conclusion

Bendamustine hydrochloride exerts its potent anti-cancer effects through a complex and interconnected series of molecular events. Its ability to induce extensive and persistent DNA damage, coupled with the robust activation of the ATM-Chk2-p53 signaling axis, leads to profound cell cycle arrest and the efficient induction of apoptosis. The dose-dependent nature of its effects on the cell cycle and its activity in p53-deficient settings highlight the unique and versatile nature of this chemotherapeutic agent. A thorough understanding of these core mechanisms, facilitated by the detailed experimental approaches outlined in this guide, is crucial for the continued development of bendamustine-based therapies and the identification of novel combination strategies to overcome drug resistance and improve patient outcomes.

References

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATM Substrates Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. Bendamustine alone or with rituximab modifies expression of apoptosis-regulating genes and proteins of CLL cells, depending on IGVH mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]

Bendamustine: From Cold War Alkylating Agent to Modern Lymphoma Therapy

An In-depth Guide to the Discovery, Mechanism, and Scientific Validation of a Unique Cytotoxic Agent

Introduction

Bendamustine (B91647) is a unique intravenous chemotherapeutic agent with a distinctive bifunctional structure, incorporating a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side-chain.[1][2] First synthesized in the 1960s in the German Democratic Republic (East Germany), it has a rich history that spans the Cold War to its current-day approval for treating various hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the discovery and history of bendamustine, its dual mechanism of action as an alkylating agent and purine (B94841) analog, and the key experimental data that have defined its clinical utility.

Discovery and History: A Molecule from the Other Side of the Iron Curtain

Bendamustine, originally designated IMET 3393, was first synthesized in 1963 by Ozegowski and Krebs at the Institute for Microbiology and Experimental Therapy in Jena, East Germany.[3] The design was intentional, aiming to create a "bi-functional" molecule that combined the DNA-damaging properties of an alkylating agent with the antimetabolic effects of a purine analog.[1][3]

For nearly three decades, its use was confined to East Germany, where it was marketed as Cytostasan® and became a frequently used treatment for chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), Hodgkin's disease, and multiple myeloma.[5] Following German reunification in 1990, bendamustine underwent more systematic clinical investigation.[6] This renewed interest culminated in its approval by the US Food and Drug Administration (FDA) in 2008 for the treatment of CLL and later for indolent B-cell NHL.[4][5]

Mechanism of Action: A Dual-Threat Anticancer Agent

Bendamustine's cytotoxic effects stem from its hybrid structure. The nitrogen mustard moiety acts as a potent alkylating agent, while the benzimidazole ring confers properties similar to a purine antimetabolite.[2][7]

Alkylating Activity

Like other nitrogen mustards, bendamustine forms electrophilic alkyl groups that create covalent bonds with electron-rich nucleophilic sites on DNA.[7][8] This leads to the formation of both intrastrand and interstrand DNA cross-links.[7][9] These cross-links are robust and more durable than those produced by other alkylators like cyclophosphamide (B585) or melphalan.[10] This extensive and persistent DNA damage disrupts DNA replication and transcription, ultimately triggering cell death.[8][10]

Purine Analog-Like Properties

The benzimidazole ring in bendamustine's structure is a key differentiator from other alkylating agents.[1] This component is believed to act as a purine analog, although the exact mechanism is not fully elucidated.[2] It is suggested that this property facilitates rapid intracellular uptake of the drug via equilibrative nucleoside transporters (ENTs).[11][12] This rapid uptake may contribute to the swift onset of the DNA damage response observed with bendamustine compared to other alkylators.[11] Furthermore, bendamustine activates a base excision DNA repair (BER) pathway, rather than the alkyltransferase-mediated repair induced by agents like cyclophosphamide, which may contribute to its activity in cells resistant to conventional alkylators.[2][10]

Preclinical Evaluation and Quantitative Data

In vitro studies have been crucial in characterizing bendamustine's cytotoxic profile and demonstrating its efficacy across a range of cancer cell lines.

In Vitro Cytotoxicity

Bendamustine has demonstrated potent cytotoxic activity, particularly against hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different cell types and exposure times.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Hematological Malignancies | ||||

| THP-1 | Acute Monocytic Leukemia | ~15-20 | 24 h | [13] |

| RS4;11 | B-cell Precursor Leukemia | ~10-20 | 72 h | [14] |

| MM.1s | Multiple Myeloma | ~20-30 | 72 h | [14] |

| Raji | Burkitt's Lymphoma | >100 | 72 h | [14] |

| SKW-3 | Chronic Lymphocytic Leukemia | ~10-20 | 96 h | [15] |

| BV-173 | Chronic Myeloid Leukemia (B-cell) | ~10-20 | 96 h | [15] |

| Solid Tumors | ||||

| MCF-7 | Breast Adenocarcinoma | >100 | 96 h | [15] |

| MDA-MB-231 | Breast Adenocarcinoma | 16.98 | 24 h | [16] |

| MCF 7 AD | Doxorubicin-Resistant Breast Cancer | ~50-100 | - | [17] |

Note: IC50 values are approximate and can vary based on experimental conditions. The table presents a summary of reported data for comparative purposes.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard method for determining the cytotoxic effect of bendamustine on cancer cell lines, as performed in numerous preclinical studies.[15][18]

Objective: To determine the IC50 of bendamustine in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., THP-1, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bendamustine hydrochloride

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Methodology:

-

Cell Seeding: Culture cells to logarithmic growth phase. Trypsinize (for adherent cells), count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of bendamustine in complete medium. Remove the medium from the wells and add 100 µL of the various bendamustine concentrations (e.g., 0-100 µM) in triplicate. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

DNA Damage Response and Signaling Pathways

Bendamustine's primary mode of cytotoxicity is the induction of extensive, irreparable DNA damage, which activates robust cell stress responses.[10][19] This triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis (programmed cell death).

The key pathway activated is the DNA Damage Response (DDR).

-

Damage Sensing: The extensive DNA double-strand breaks (DSBs) caused by bendamustine are recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase.[19]

-

Signal Transduction: ATM phosphorylates and activates downstream checkpoint kinases, notably Chk2 .[11][19] In parallel, single-strand breaks or stalled replication forks can activate the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 pathway.[19]

-

Effector Activation: Activated Chk1 and Chk2 phosphorylate numerous substrates, including the tumor suppressor protein p53 and the cell cycle regulator Cdc25 .

-

Cellular Outcomes:

-

Cell Cycle Arrest: Phosphorylation of p53 stabilizes it, allowing it to induce the expression of p21, which inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest, typically in the G2/M or S phase.[8][19] This provides the cell an opportunity to repair the damage.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 will initiate apoptosis by upregulating pro-apoptotic proteins like Bax and PUMA.[20] This leads to the activation of caspases, the executioners of apoptosis.[15]

-

Mitotic Catastrophe: Unlike many other alkylators, bendamustine can also induce mitotic catastrophe, a form of cell death that occurs when a cell attempts to divide with damaged chromosomes.[8][10]

-

Clinical Efficacy and Trials

The preclinical data translated into significant clinical activity, particularly in indolent lymphomas and CLL.

Key Clinical Trial Results

Numerous clinical trials have established the efficacy of bendamustine, both as a monotherapy and in combination with other agents like rituximab.

| Trial / Indication | Regimen | Comparator | Key Outcome | Reference |

| First-Line CLL | Bendamustine (100 mg/m²) | Chlorambucil | Median PFS: 21.6 vs 8.3 months. ORR: 68% vs 31%. | [21][22] |

| First-Line Indolent NHL / MCL | Bendamustine + Rituximab (BR) | R-CHOP / R-CVP | Non-inferior Complete Response Rate. Distinct safety profile. | [23] |

| Relapsed/Refractory Indolent NHL | Bendamustine (120 mg/m²) | N/A (Single Arm) | ORR: 74-77%. Median PFS: ~9 months. | [21][24] |

| Relapsed/Refractory CLL | Bendamustine + Alemtuzumab | N/A (Single Arm) | ORR: 70% in a heavily pre-treated population. | [25] |

PFS: Progression-Free Survival; ORR: Overall Response Rate; R-CHOP/R-CVP: standard chemoimmunotherapy regimens.

Conclusion

Bendamustine's journey from a niche East German compound to a cornerstone therapy for lymphoid malignancies is a testament to its unique molecular design. Its dual mechanism of action, which combines robust DNA alkylation with purine analog-like properties, results in extensive and difficult-to-repair DNA damage. This potent activity, confirmed through rigorous preclinical and clinical investigation, provides a distinct therapeutic profile, including efficacy in patients with disease refractory to conventional alkylating agents. The continued exploration of bendamustine in combination with novel targeted agents ensures its relevance in the evolving landscape of cancer therapy.

References

- 1. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History and Characterization of Bendamustine [theoncologynurse.com]

- 3. Bendamustine in non-Hodgkin lymphoma: the double-agent that came from the Cold War - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Bendamustine - Wikipedia [en.wikipedia.org]

- 6. History and Characterization of Bendamustine - Personalized Medicine in Oncology [personalizedmedonc.com]

- 7. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies | PLOS One [journals.plos.org]

- 12. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Clinical Experience With Bendamustine: New Treatment for Patients With CLL - Page 4 [medscape.com]

- 21. BENDAMUSTINE: AN OLD DRUG IN THE NEW ERA FOR PATIENTS WITH NON-HODGKIN LYMPHOMAS AND CHRONIC LYMPHOCYTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bendamustine (Treanda) For Chronic Lymphocytic Leukemia: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. Safety of Bendamustine in Treatment of CLL and NHL - Personalized Medicine in Oncology [personalizedmedonc.com]

- 25. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]

A Technical Guide to the Purine Analog-like Activity of Bendamustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine (B91647) hydrochloride is a unique bifunctional chemotherapeutic agent, first synthesized in the 1960s, with demonstrated efficacy in treating hematologic malignancies such as chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[1][2] Its chemical structure is distinct, incorporating a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole (B57391) ring, which confers properties similar to purine (B94841) analogs.[2][3][4][5] This dual nature is believed to underlie its distinct mechanism of action compared to conventional alkylating agents like cyclophosphamide (B585) or chlorambucil.[2][3]

While its role as a DNA alkylating agent, causing extensive and durable DNA damage, is well-established, the contribution of its purine analog-like moiety is a critical area of investigation.[6] This benzimidazole ring is thought to influence its interaction with DNA, affect cellular metabolism, and modulate DNA repair pathways, contributing to its potency and lack of cross-resistance with other alkylators.[6][7][8] This guide provides an in-depth examination of the purine analog-associated activities of bendamustine, focusing on its impact on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

The Dual Mechanism: Alkylator and Purine Analog

Bendamustine's primary cytotoxic effect stems from its alkylating mechlorethamine (B1211372) group, which creates covalent bonds with DNA, leading to intra- and inter-strand cross-links.[5] This damage physically obstructs DNA replication and transcription, ultimately triggering cell death.[9] However, several unique mechanistic features of bendamustine are attributed to its purine-like benzimidazole ring:

-

Rapid DNA Damage Response: Bendamustine elicits a DNA damage response and subsequent apoptosis more rapidly than other alkylating agents.[8][10] This is partly due to its efficient intracellular uptake via equilibrative nucleoside transporters (ENTs), a characteristic shared with purine analogs.[8][10]

-

Modulation of DNA Repair: Unlike other alkylators, bendamustine appears to activate a base-excision DNA repair pathway but does not induce an alkyltransferase-based repair mechanism.[5] Perturbing base-excision repair has been shown to sensitize cells to lower concentrations of the drug.[11][12][13] This unique pattern of DNA repair engagement may result in less susceptibility to drug resistance.[5]

-

Induction of Mitotic Catastrophe: Bendamustine can induce an alternative cell death mechanism known as mitotic catastrophe, which bypasses the often-impaired apoptotic pathways in tumor cells.[1][9] This is linked to the inhibition of mitotic checkpoints, a feature that distinguishes it from conventional alkylators.[6]

-

Synergistic Effects: The purine analog-like properties of bendamustine are thought to underlie its synergistic effects when combined with pyrimidine (B1678525) analogs like cytarabine (B982) (Ara-C).[8][10] Bendamustine has been shown to increase the expression of ENT1, enhancing the uptake of pyrimidine analogs.[8][10]

Key Signaling Pathways Modulated by Bendamustine

Bendamustine-induced DNA damage triggers a cascade of signaling events that determine cell fate. The purine analog character of the molecule appears to be crucial in activating specific and robust responses within these pathways.

DNA Damage Response (DDR) and Cell Cycle Arrest

Upon inducing DNA double-strand breaks (DSBs), bendamustine potently activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[14][15] Activated ATM then phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[14][15] Notably, bendamustine-induced DDR does not appear to significantly involve the ATR-Chk1 pathway, which typically responds to single-strand breaks.[14][15]

The activation of the ATM-Chk2 axis leads to the degradation of the Cdc25A phosphatase.[14][15] This prevents the dephosphorylation and activation of Cdc2 (CDK1), a key driver of mitotic entry, resulting in a robust G2/M cell cycle arrest.[14][15] Concurrently, ATM-mediated phosphorylation of p53 at Serine 15 stabilizes the protein, leading to the transcriptional upregulation of the CDK inhibitor p21, which further reinforces the G2 arrest.[14][15]

The effect of bendamustine on the cell cycle can be dose-dependent. Low concentrations may cause a transient G2 arrest, while higher concentrations can induce an S-phase arrest, leading to aberrant mitosis and cell death.[1][11][16]

Induction of Apoptosis

If DNA damage is irreparable, bendamustine effectively triggers programmed cell death (apoptosis). A key feature is its ability to induce apoptosis independently of the p53 status in some cancer cells, which is highly significant for treating chemoresistant malignancies.[7][17]

Bendamustine-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway.[7][9][18] This involves the generation of reactive oxygen species (ROS) and the upregulation of pro-apoptotic BH3-only proteins like PUMA and NOXA.[7][17][18] These proteins, in turn, lead to the conformational activation of BAX and BAK, which permeabilize the outer mitochondrial membrane.[7][18] This event allows the release of cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and subsequently effector caspases like caspase-3 and -7.[19] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in cell death.[14][15][19]

Quantitative Efficacy Data

The cytotoxic and apoptotic effects of bendamustine have been quantified across various cancer cell lines. The data highlights its potent activity, particularly in hematologic malignancies.

Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine in Myeloma Cell Lines

| Cell Line | IC50 (µg/mL) after 48h |

|---|---|

| NCI-H929 | 35 |

| OPM-2 | 35 |

| RPMI-8226 | 65 |

| U266 | 65 |

Data sourced from studies on multiple myeloma cell lines.[14][15]

Table 2: Apoptosis Induction in Myeloma Cell Lines

| Cell Line | Concentration (µg/mL) | % Apoptotic Cells (Annexin V+) after 48h |

|---|---|---|

| NCI-H929 | 10 - 30 | 20 - 40% |

| OPM-2 | 10 - 30 | 20 - 40% |

| RPMI-8226 | 10 - 30 | 20 - 40% |

| U266 | 10 - 30 | 20 - 40% |

Data reflects the percentage of cells showing loss of membrane asymmetry, an early sign of apoptosis.[15]

Experimental Protocols

Reproducible investigation of bendamustine's activity relies on standardized experimental procedures. The following sections detail common methodologies.

General Experimental Workflow

The logical flow for investigating bendamustine's purine analog-like activity typically involves cell treatment followed by a series of assays to measure cytotoxicity, cell cycle progression, and the activation of specific signaling proteins.

Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat with various concentrations of bendamustine (e.g., 10-30 µg/mL) for a specified time (e.g., 48 hours).[14][15]

-

Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.[14][15]

Apoptosis Assay via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with bendamustine as described for the cell cycle analysis.[14][15]

-

Cell Harvest: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Centrifuge cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[14][15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the DDR and apoptosis pathways.

-

Protein Extraction: Following treatment with bendamustine, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-ATM, phospho-Chk2, phospho-p53, p21, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[14][15]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[14]

Conclusion

Bendamustine hydrochloride's unique clinical efficacy is intrinsically linked to its hybrid structure. The purine analog-like characteristics conferred by its benzimidazole ring are not merely ancillary but are central to its potent and distinct mechanism of action. By facilitating rapid cellular uptake, uniquely modulating DNA repair pathways, and triggering robust activation of the ATM-Chk2-p53 signaling axis, the purine-like moiety distinguishes bendamustine from conventional alkylating agents. This leads to profound G2/M cell cycle arrest and efficient induction of p53-independent mitochondrial apoptosis. A thorough understanding of these purine analog-driven activities is paramount for drug development professionals seeking to optimize its therapeutic use, identify rational combination strategies, and overcome mechanisms of resistance.

References

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History and Characterization of Bendamustine [theoncologynurse.com]

- 6. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The potential efficacy and mechanism of bendamustine in entra-nodal NK/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Onslaught: A Technical Guide to Bendamustine Hydrochloride's Cancer Cell Targets

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the multifaceted molecular mechanisms of bendamustine (B91647) hydrochloride in cancer cells. By delving into its primary and secondary modes of action, this document provides a comprehensive overview of the signaling pathways, DNA damage responses, and cellular processes targeted by this potent antineoplastic agent.

Bendamustine, a unique chemotherapeutic agent with a hybrid structure featuring a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid substituent, exhibits a distinct pattern of cytotoxicity that sets it apart from conventional alkylating agents.[1] Its efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), stems from its ability to engage multiple molecular targets, leading to robust and durable anti-cancer effects.[2][3][4]

Primary Molecular Target: DNA Alkylation and Damage

The principal mechanism of action of bendamustine is its function as a bifunctional alkylating agent.[3][5] It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of intra-strand and inter-strand cross-links.[3][6] This extensive and durable DNA damage is more potent and persistent compared to that induced by other alkylating agents like cyclophosphamide (B585) or melphalan.[2][7] This damage physically obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]

Secondary Molecular Targets and Cellular Consequences

Beyond its direct interaction with DNA, bendamustine's cytotoxicity is amplified through its influence on a cascade of secondary molecular targets and cellular pathways. These intricate mechanisms contribute to its effectiveness, even in cancers resistant to other therapies.

DNA Damage Response (DDR) and Cell Cycle Checkpoint Activation

Bendamustine's induction of DNA damage activates a robust DNA Damage Response (DDR). In myeloma cells, this involves the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) proteins, key players in the DDR pathway.[8] This activation, in turn, leads to the degradation of the Cdc25A phosphatase and inhibitory phosphorylation of Cdc2, culminating in a G2/M cell cycle arrest.[8][9] This arrest provides the cell with an opportunity to repair the DNA damage; however, the extensive nature of bendamustine-induced damage often overwhelms the repair machinery, pushing the cell towards apoptosis.[9]

Interestingly, the effect of bendamustine on the cell cycle can be concentration-dependent. Low concentrations may cause a transient G2 arrest, whereas higher concentrations can lead to an S-phase arrest.[10][11]

Induction of Apoptosis: Multiple Pathways to Cell Death

Bendamustine is a potent inducer of apoptosis, the programmed cell death, through both p53-dependent and p53-independent mechanisms.[1][2]

-

p53-Dependent Apoptosis: In cells with functional p53, bendamustine-induced DNA damage leads to the phosphorylation and activation of p53.[8] Activated p53 then upregulates the expression of pro-apoptotic genes, such as p21, which further contributes to cell cycle arrest and apoptosis.[8]

-

p53-Independent Apoptosis: Crucially, bendamustine retains its efficacy in cancer cells with mutated or deficient p53, a common mechanism of chemotherapy resistance.[12] In these cases, apoptosis is triggered through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS) and the upregulation of pro-apoptotic BH3-only proteins like PUMA and NOXA.[12][13] These proteins lead to the activation of BAX and BAK, causing mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating the caspase cascade.[12]

Inhibition of Mitotic Checkpoints and Induction of Mitotic Catastrophe

Bendamustine has been shown to inhibit mitotic checkpoints, which are crucial for ensuring proper chromosome segregation during cell division.[2][14] This inhibition can lead to a lethal form of cell death known as mitotic catastrophe, where cells with damaged DNA are forced to enter mitosis prematurely, resulting in aberrant chromosome segregation and cell death.[5][14] This mechanism is particularly effective against rapidly dividing cancer cells.[5]

Modulation of DNA Repair Pathways

Unlike some other alkylating agents that trigger the alkyltransferase DNA repair mechanism, bendamustine uniquely activates the base excision repair (BER) pathway.[11][14] The benzimidazole ring of bendamustine is thought to play a role in this differential effect.[2] While the BER pathway is activated, the sheer volume of DNA lesions created by bendamustine can overwhelm this repair system, contributing to the drug's cytotoxicity.[9][11] Studies have shown that inhibiting key BER proteins can sensitize cancer cells to lower concentrations of bendamustine.[11]

Quantitative Data on Bendamustine's Efficacy

The cytotoxic effects of bendamustine have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.

| Cell Line Type | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| Myeloma Cell Lines (NCI-H929, OPM-2, RPMI-8226, U266) | Multiple Myeloma | 35-65 µg/mL | Not Specified | [8] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 80 | 24 | [15] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 32 | 48 | [15] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 25 | 72 | [15] |

| MM.1s | Multiple Myeloma | 210 | 24 | [15] |

| MM.1s | Multiple Myeloma | 87 | 48 | [15] |

| MM.1s | Multiple Myeloma | 54 | 72 | [15] |

| Raji | Burkitt's Lymphoma | 270 | 24 | [15] |

| Raji | Burkitt's Lymphoma | 143 | 48 | [15] |

| Raji | Burkitt's Lymphoma | 133 | 72 | [15] |

Visualizing Bendamustine's Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with bendamustine's mechanism of action.

Caption: Bendamustine-induced DNA damage response and p53-dependent apoptosis pathway.

Caption: p53-independent apoptosis induction by bendamustine via oxidative stress.

References

- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The discovery and the development of bendamustine for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. This compound activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Bendamustine Hydrochloride: A Technical Guide to Preclinical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine (B91647) hydrochloride is a unique cytotoxic agent with a bifunctional structure, incorporating a nitrogen mustard alkylating group and a purine-like benzimidazole (B57391) ring.[1][2][3] This distinct chemical composition confers a unique pattern of activity and mechanism of action that differentiates it from conventional alkylating agents.[1][4] Preclinical research has been pivotal in elucidating its complex anti-neoplastic effects, which include inducing extensive and durable DNA damage, activating multiple cell death pathways, and inhibiting mitotic checkpoints.[1][4] This technical guide provides an in-depth overview of the preclinical data for bendamustine, focusing on its mechanism of action, in vitro cytotoxicity, and the experimental protocols used for its evaluation.

Mechanism of Action

Bendamustine's primary mechanism of action involves the alkylation of DNA, creating inter-strand and intra-strand cross-links that disrupt DNA replication and transcription, ultimately leading to cell death.[3][5] Unlike other alkylators, bendamustine triggers a more robust and sustained DNA damage response.[1] Its purine-like ring is hypothesized to contribute to its unique activity, potentially conferring antimetabolite properties.[1][2]

Key mechanistic features include:

-

DNA Damage and Repair: Bendamustine causes extensive DNA damage.[1] Interestingly, it primarily activates the base excision DNA repair (BER) pathway rather than the alkyltransferase-mediated repair mechanisms induced by other alkylators.[2][4] This reliance on the more complex and time-consuming BER pathway may diminish the cell's capacity to repair the damage effectively.[2]

-

Cell Cycle Arrest: The profound DNA damage triggers cell cycle arrest, predominantly at the G2 phase, preventing cells from entering mitosis with damaged DNA.[3][6] This arrest is mediated by the activation of the ATM-Chk2 signaling pathway.[6][7]

-

Induction of Apoptosis: If DNA damage is irreparable, bendamustine potently induces apoptosis (programmed cell death).[4][8] It activates the intrinsic mitochondrial pathway through the upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK.[9] This occurs in both p53-dependent and independent manners, suggesting its efficacy even in tumors with p53 mutations.[6][9]

-

Mitotic Catastrophe: In addition to apoptosis, bendamustine can induce mitotic catastrophe, a form of cell death resulting from premature entry into mitosis.[1][3][4] This is linked to its ability to inhibit mitotic checkpoints.[1][4]

Signaling Pathway Visualization

The following diagram illustrates the core signaling cascade initiated by bendamustine-induced DNA damage.

In Vitro Preclinical Data

The cytotoxic activity of bendamustine has been evaluated across a wide range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NCI-H929 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |

| OPM-2 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |

| RPMI-8226 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |

| U266 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |

| RS4;11 | B-cell ALL | < 100 | 72 | [10][11] |

| MM.1s | Multiple Myeloma | < 100 | 72 | [10][11] |

| Raji | Burkitt's Lymphoma | < 100 | 72 | [10][11] |

| Su9 | Adult T-cell Leukemia | ~25-50 | 72 | [12] |

| S1T | Adult T-cell Leukemia | ~50-75 | 72 | [12] |

| MT2 | Adult T-cell Leukemia | ~25-50 | 72 | [12] |

| ATN-1 | Adult T-cell Leukemia | > 100 | 72 | [12] |

| THP-1 | Leukemia | ~25 | 24 | [13] |

Note: IC50 values converted from µg/mL to µM using a molar mass of 424.36 g/mol for Bendamustine HCl. Values are approximate and can vary based on experimental conditions.

Experimental Protocols

Standardized protocols are essential for the accurate preclinical evaluation of cytotoxic agents. Below are methodologies for key assays cited in bendamustine research.

Cell Viability and Cytotoxicity Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (MTS or MTT) to a colored formazan (B1609692) product, which is soluble (MTS) or requires solubilization (MTT). The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells in triplicate in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of bendamustine concentrations (e.g., 0-100 µM) for specified durations (e.g., 24, 48, 72 hours).[10][11] Include untreated and vehicle-only controls.

-

Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent to each well.[10][12]

-

Incubation: Incubate plates for 1-4 hours at 37°C. If using MTT, a solubilization solution must be added.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[10]

-

Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol Outline:

-

Treatment: Culture and treat cells with bendamustine as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p53, ATM, Caspase-3).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol Outline:

-

Lysate Preparation: Treat cells with bendamustine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-